1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula and a molecular weight of 222.26 g/mol. It is classified as an organic compound and is notable for its potential applications in medicinal chemistry, particularly in the development of psychoactive drugs. The compound is identified by its CAS number 1782335-37-8 and has been documented in various chemical databases for its structural and functional properties.
The synthesis of 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine derivatives with fluorinated aromatic compounds. One common method includes:
This synthetic route allows for the introduction of the fluorophenyl group while maintaining the integrity of the piperazine moiety.
1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one can undergo several chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one has potential applications in:
Piperazine derivatives have consistently delivered clinically significant agents across therapeutic domains. Early developments exploited the ring’s capacity to enhance solubility and bioavailability through hydrogen bonding and moderate basicity (pKa ~9). This facilitated CNS penetration for neuropsychiatric agents while enabling systemic distribution for anti-infectives. Seminal examples include:
Table 1: Clinically Established Piperazine-Containing Drugs
Drug Name | Therapeutic Class | Key Structural Features |
---|---|---|
Ciprofloxacin | Antibacterial | 7-Piperazinyl-quinolone |
Ketoconazole | Antifungal | N,N′-bis-arylpiperazine linkage |
Naftopidil | α1-Adrenergic Antagonist | Arylpiperazine-propoxyphenyl motif |
Rifampicin | Antitubercular | Piperazine-modified ansamycin scaffold |
Patent US3901889A [4] exemplifies early innovations, disclosing 1,2-bis-(4-phenylpiperazin-1-yl)ethane derivatives with hypolipidemic and analgesic properties. These molecules leveraged piperazine’s capacity to tether aromatic systems while maintaining conformational flexibility—a design principle extended to contemporary derivatives.
Strategic fluorination of aromatic rings addresses multiple drug design challenges simultaneously. Introducing fluorine at the para-position of phenylpiperazine derivatives confers distinct advantages:
Table 2: Impact of Aromatic Substituents on Piperazine Derivatives
Substituent | logP | Metabolic Half-life | Protein Binding Affinity |
---|---|---|---|
4-Fluorophenyl | 1.38–1.42 | 2.5× unsubstituted phenyl | +++ |
2-Fluorophenyl | 1.75 | 1.8× unsubstituted phenyl | ++ |
Phenyl | 1.05 | Baseline | + |
This targeted fluorination strategy underpins the pharmacological superiority of 4-fluorophenylpiperazine derivatives across multiple drug classes.
The target compound integrates three pharmacophoric elements:
Structural data for the closely related salt form (1-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, CAS 1019058-85-5 [6]) confirms the scaffold’s synthetic tractability. The ketone’s conformational restriction differentiates it from flexible ethanol derivatives (e.g., 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol), potentially enhancing target selectivity.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: